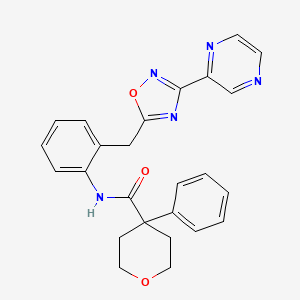
4-phenyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-phenyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C25H23N5O3 and its molecular weight is 441.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-phenyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features multiple functional groups that contribute to its biological activity, including:
- A tetrahydropyran ring which may influence its pharmacokinetics.
- A pyrazinyl moiety that is often associated with antimicrobial and anti-inflammatory properties.
- An oxadiazole ring known for its role in enhancing the biological profile of compounds.
Molecular Formula
The molecular formula of the compound is C22H24N4O3, with a molecular weight of approximately 396.45 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that derivatives containing the pyrazinyl and oxadiazole groups exhibit significant antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anti-cancer Potential : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. The tetrahydropyran moiety may enhance cellular uptake, leading to increased efficacy in targeting cancer cells.
- Anti-inflammatory Effects : The presence of the oxadiazole group has been linked to anti-inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the compound's biological activity:
| Assay Type | Result | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | IC50 values < 10 µM in cancer cell lines | |
| Anti-inflammatory | Reduced TNF-alpha production by 50% |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study on Cancer Treatment : A study involving a derivative of this compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dosage of 20 mg/kg body weight daily for two weeks .
- Infection Control : Another study reported that a related compound showed efficacy in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), with an observed decrease in bacterial load within 48 hours of treatment .
Propiedades
IUPAC Name |
4-phenyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c31-24(25(10-14-32-15-11-25)19-7-2-1-3-8-19)28-20-9-5-4-6-18(20)16-22-29-23(30-33-22)21-17-26-12-13-27-21/h1-9,12-13,17H,10-11,14-16H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSAYZBEXIDCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














